molecular formula C33H42I6N6O14 B125903 Deacetyl Iodixanol CAS No. 171897-74-8

Deacetyl Iodixanol

Cat. No.: B125903
CAS No.: 171897-74-8
M. Wt: 1508.1 g/mol
InChI Key: RREZWVKPVJDLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its multiple iodinated aromatic rings and dihydroxypropyl groups, which contribute to its unique chemical properties and reactivity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where halogens or other groups can be introduced using reagents like halogens or nitrating agents.

Scientific Research Applications

5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s iodinated structure makes it useful in imaging techniques, such as X-ray and CT scans.

    Medicine: It is investigated for its potential use in diagnostic imaging and as a contrast agent.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological molecules through its iodinated aromatic rings and dihydroxypropyl groups. These interactions can lead to changes in the molecular structure and function of target molecules, affecting various biochemical pathways. The compound’s ability to act as a contrast agent in imaging techniques is due to its high iodine content, which enhances the visibility of structures in imaging studies.

Comparison with Similar Compounds

Compared to other iodinated compounds, 5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide stands out due to its multiple iodinated aromatic rings and dihydroxypropyl groups. Similar compounds include:

    Iodinated contrast agents: Used in medical imaging, such as iohexol and iopamidol.

    Aromatic amines: Compounds like aniline and its derivatives, which are used in various chemical syntheses.

This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

5-[[3-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2-hydroxypropyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42I6N6O14/c1-12(50)45(29-26(38)20(32(58)43-5-16(54)10-48)23(35)21(27(29)39)33(59)44-6-17(55)11-49)7-13(51)2-40-28-24(36)18(30(56)41-3-14(52)8-46)22(34)19(25(28)37)31(57)42-4-15(53)9-47/h13-17,40,46-49,51-55H,2-11H2,1H3,(H,41,56)(H,42,57)(H,43,58)(H,44,59)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREZWVKPVJDLJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(CNC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42I6N6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1508.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171897-74-8
Record name 5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171897748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(ACETYL(3-((3,5-BIS((2,3-DIHYDROXYPROPYL)CARBAMOYL)-2,4,6-TRIIODOPHENYL)AMINO)-2-HYDROXYPROPYL)AMINO)-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOBENZENE-1,3-DICARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H82345SLO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.